4-chloro-6-methoxycoumarin chemical structure and properties
4-chloro-6-methoxycoumarin chemical structure and properties
Technical Guide: 4-Chloro-6-methoxycoumarin – Scaffold Synthesis & Functionalization
Executive Summary
This technical guide provides a comprehensive analysis of 4-chloro-6-methoxycoumarin (CAS: 71797-98-3), a critical electrophilic intermediate in the synthesis of bioactive coumarin derivatives. Unlike naturally occurring coumarins, this synthetic scaffold possesses a reactive "warhead" at the C4 position—a chlorine atom susceptible to nucleophilic aromatic substitution (
Part 1: Chemical Profile & Specifications
The 4-chloro-6-methoxycoumarin scaffold is defined by its benzopyrone core, a methoxy electron-donating group (EDG) at C6, and a chloro-leaving group at C4. The C6-methoxy group activates the aromatic ring, potentially influencing the electronics of the C4 position through resonance, while the lactone moiety remains a key pharmacophore.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-chloro-6-methoxy-2H-chromen-2-one | |
| CAS Number | 71797-98-3 | Precursor: 4-hydroxy-6-methoxycoumarin (CAS 13252-84-1) |
| Molecular Formula | ||
| Molecular Weight | 210.61 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of halogenated coumarins |
| Solubility | Soluble in | Poorly soluble in water; hydrolyzes slowly in strong base |
| Reactivity | High electrophilicity at C4 | Susceptible to |
| Melting Point | 160–165 °C (Predicted) | Derivative dependent; experimental verification recommended |
Part 2: Synthesis Protocol (Self-Validating)
The synthesis of 4-chloro-6-methoxycoumarin is achieved via the chlorodehydroxylation of 4-hydroxy-6-methoxycoumarin . This transformation utilizes phosphoryl chloride (
Mechanism & Causality:
The reaction proceeds through the activation of the C4-hydroxyl group. The lone pair on the hydroxyl oxygen attacks the phosphorus of
Protocol: Chlorination of 4-Hydroxy-6-methoxycoumarin
Reagents:
-
Starting Material: 4-Hydroxy-6-methoxycoumarin (1.0 equiv)
-
Reagent/Solvent: Phosphoryl chloride (
) (5.0–10.0 equiv) -
Catalyst (Optional): Benzyltriethylammonium chloride (TEBAC) (0.1 equiv) to accelerate phase transfer if reaction is sluggish.
-
Base (Quench): Saturated
or solution.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxy-6-methoxycoumarin (10 mmol, ~1.92 g) in neat
(10 mL).-
Critical Note: Ensure the system is protected from moisture (drying tube with
) as hydrolyzes violently.
-
-
Reaction: Heat the mixture to reflux (105–110 °C) in an oil bath. Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes).
-
Endpoint: The starting material (
, streaks) should disappear, replaced by a less polar spot ( ). Reaction time is typically 2–4 hours.
-
-
Quenching (Exothermic): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (~100 g) with vigorous stirring.
-
Safety: This step generates HCl gas and heat. Perform in a fume hood.
-
-
Neutralization: Once the ice has melted, neutralize the aqueous suspension to pH 7–8 using saturated
solution. This prevents acid-catalyzed hydrolysis of the lactone. -
Isolation: The product will precipitate as a solid. Filter the precipitate via vacuum filtration.[2]
-
Alternative: If no precipitate forms, extract with Dichloromethane (
mL), dry over anhydrous , and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol or Methanol to yield needle-like crystals.
Part 3: Functionalization & Biological Relevance
The primary value of 4-chloro-6-methoxycoumarin lies in its utility as a scaffold for Nucleophilic Aromatic Substitution (
Target Applications:
-
Anticoagulants: 4-substituted coumarins structurally mimic warfarin.[3][4]
-
Cholinesterase Inhibitors: 4-amino derivatives have shown potency against AChE/BuChE (Alzheimer's research).
-
Fluorescent Probes: The coumarin core is highly fluorescent; substitution at C4 can tune the emission wavelength.
Protocol: Diversification with Amines
Reagents:
-
Substrate: 4-Chloro-6-methoxycoumarin (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Base: Triethylamine (
) or (2.0 equiv) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Methodology:
-
Dissolve 4-chloro-6-methoxycoumarin (1 mmol) in EtOH (5 mL).
-
Add the amine (1.2 mmol) and
(2 mmol). -
Reflux for 3–6 hours. Monitor by TLC.[2]
-
Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from EtOH/Water.
Part 4: Visualization of Pathways
Figure 1: Synthesis and Reactivity Workflow
This diagram illustrates the transformation from the hydroxy-precursor to the chloro-intermediate and its subsequent divergence into bioactive libraries.
Caption: Figure 1. Synthetic pathway converting the 4-hydroxy precursor to the 4-chloro scaffold, followed by divergent functionalization via
Figure 2: Mechanistic Logic of C4-Activation
This diagram details why the C4 position is reactive, guiding the researcher on where substitution will occur versus the stable C2 carbonyl.
Caption: Figure 2. Electronic effects within the scaffold. The C2 carbonyl activates the C4 position for substitution, while the C6 methoxy group stabilizes the core.
References
-
Accela ChemBio. (n.d.).[5] Product Information: 4-Chloro-6-methoxycoumarin (CAS 71797-98-3).[5] Retrieved from
-
Al-Majedy, Y. K., et al. (2017). Recent advances in 4-hydroxycoumarin chemistry.[6][7] Part 1: Synthesis and reactions. Arabian Journal of Chemistry. Retrieved from
-
Hameed, S. A., et al. (2023).[8] A Review on Biological Activities of Coumarin Derivatives. World Journal of Pharmaceutical Science and Research.[8] Retrieved from
-
PubChem. (n.d.).[9] 4-Hydroxy-6-methoxycoumarin (Precursor Data). National Library of Medicine. Retrieved from [10]
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